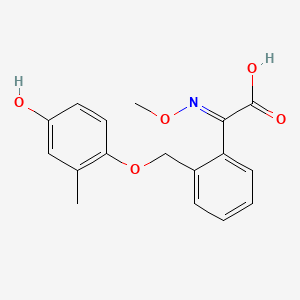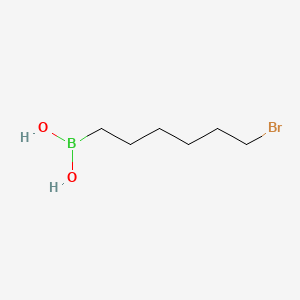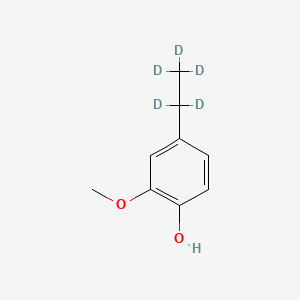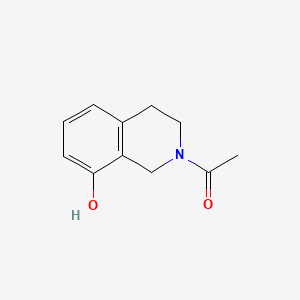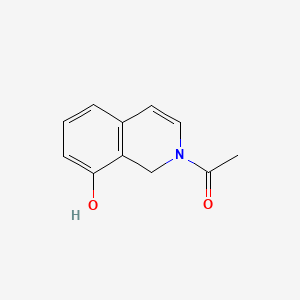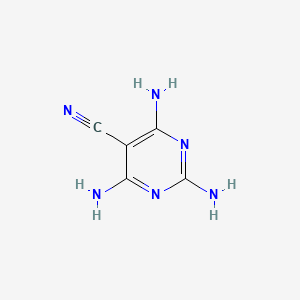
Donepezilo-d7 Clorhidrato
Descripción general
Descripción
Donepezil-d7 Hydrochloride is the deuterium labeled Donepezil . Donepezil is a specific and potent AChE inhibitor with IC50s of 8.12 nM and 11.6 nM for bovine AChE and human AChE, respectively . It is used to treat dementia (memory loss and mental changes) associated with mild, moderate, or severe Alzheimer’s disease .
Synthesis Analysis
Donepezil analogs have been synthesized and evaluated as potential anti-Alzheimer agents . Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro . The synthesis of donepezil involves various methods ranging from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
Donepezil is a selective acetylcholinesterase inhibitor having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus . The substantial structural analogy of donepezil, coupled with its diverse functional groups interacting with biological receptors, contributes to its notable preliminary biological stability in Alzheimer’s Disease .Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .Physical And Chemical Properties Analysis
Donepezil-d7 Hydrochloride has a molecular formula of C24 2H7 H22 N O3 . Cl H and a molecular weight of 423.00 .Aplicaciones Científicas De Investigación
Manejo de la enfermedad de Alzheimer
Donepezilo-d7 Clorhidrato se utiliza principalmente en el manejo de la enfermedad de Alzheimer (EA). Como un inhibidor selectivo de la acetilcolinesterasa, mejora la función colinérgica al aumentar la concentración de acetilcolina a través de la inhibición reversible de su hidrólisis por la acetilcolinesterasa . Esto puede conducir a una mejora en los síntomas cognitivos de la EA.
Investigación de trastornos neurodegenerativos
El compuesto es valioso en la investigación de trastornos neurodegenerativos debido a su capacidad para cruzar la barrera hematoencefálica y su larga vida media, lo que lo hace adecuado para estudios a largo plazo relacionados con el deterioro cognitivo y los posibles efectos neuroprotectores .
Síntesis y estudios de derivados
This compound sirve como una molécula base para la síntesis de varios derivados. Los investigadores exploran diferentes estrategias de síntesis y modificaciones estructurales para mejorar su eficacia o reducir los efectos secundarios, contribuyendo al desarrollo de nuevos agentes terapéuticos .
Estudios farmacocinéticos y de biodisponibilidad
El compuesto se utiliza en estudios farmacocinéticos para comprender sus perfiles de absorción, distribución, metabolismo y excreción (ADME). Estos estudios son cruciales para determinar el régimen de dosificación óptimo para el uso terapéutico .
Ensayos clínicos y monitorización terapéutica
This compound se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de los síntomas cognitivos de la demencia. También se utiliza para monitorizar los niveles terapéuticos en los pacientes para garantizar la eficacia clínica y evitar la posible toxicidad .
Estudios de bioequivalencia comparativa
Los investigadores utilizan this compound para llevar a cabo estudios de bioequivalencia comparativa entre medicamentos de marca y versiones genéricas. Esto es importante para las aprobaciones regulatorias y para garantizar que los pacientes reciban medicamentos efectivos .
Mecanismo De Acción
Target of Action
Donepezil-d7 Hydrochloride, a deuterium labeled variant of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes .
Mode of Action
Donepezil-d7 Hydrochloride acts as a potent and selective inhibitor of AChE . This results in enhanced cholinergic function, which can alleviate the symptoms of cognitive decline in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Donepezil-d7 Hydrochloride is the cholinergic pathway . By inhibiting AChE, Donepezil-d7 Hydrochloride prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This enhances cholinergic transmission, which is crucial for memory and learning processes .
Pharmacokinetics
The pharmacokinetics of Donepezil involves its absorption, distribution, metabolism, and excretion (ADME). Donepezil is well-absorbed with a high oral bioavailability . It undergoes metabolism primarily in the liver . The drug is eliminated through renal excretion . The half-life of Donepezil is approximately 70 hours, allowing for once-daily dosing .
Result of Action
The molecular effect of Donepezil-d7 Hydrochloride involves the increased availability of acetylcholine in the synaptic cleft . At the cellular level, Donepezil has been reported to promote the differentiation of oligodendrocyte precursor cells (OPCs) into oligodendrocytes (OLs), facilitating the formation of myelin sheaths . This could potentially contribute to the repair of myelin sheaths in demyelinating diseases .
Action Environment
The action, efficacy, and stability of Donepezil-d7 Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the drug . .
Safety and Hazards
Donepezil may cause serious side effects including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Análisis Bioquímico
Biochemical Properties
Donepezil-d7 Hydrochloride interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial as it increases the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial in the management of Alzheimer’s disease .
Cellular Effects
Donepezil-d7 Hydrochloride has been shown to have protective effects on cells. For instance, it has been found to increase cell viability and decrease reactive oxygen species in cells exposed to hydrogen peroxide . It also influences cell function by impacting cell signaling pathways related to acetylcholine .
Molecular Mechanism
The molecular mechanism of action of Donepezil-d7 Hydrochloride involves binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain .
Temporal Effects in Laboratory Settings
The effects of Donepezil-d7 Hydrochloride have been studied over time in laboratory settings. It has been found that the drug undergoes oxidation, a vital step of drug metabolism . This process affects the pharmacokinetic and metabolic profiles of the drug .
Dosage Effects in Animal Models
In animal models, the effects of Donepezil-d7 Hydrochloride vary with different dosages . For instance, in a study involving mice, it was found that administration of donepezil preserved myelin, reduced glial cell reactivity, improved behavioral phenotypes, and increased lifespan .
Metabolic Pathways
Donepezil-d7 Hydrochloride is involved in the cholinergic pathway . It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .
Transport and Distribution
Donepezil-d7 Hydrochloride is transported and distributed within cells and tissues. It can easily cross the blood-brain barrier due to its small size and lipophilic nature . This allows it to increase the concentration of acetylcholine in the brain .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of acetylcholinesterase, which is located in the synaptic cleft and on the outer surfaces of the cell membrane .
Propiedades
IUPAC Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-KABCIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
